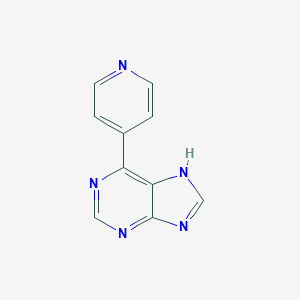

6-(Pyridin-4-yl)-7H-purine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-pyridin-4-yl-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N5/c1-3-11-4-2-7(1)8-9-10(14-5-12-8)15-6-13-9/h1-6H,(H,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKVSLWREXFCGPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=C3C(=NC=N2)N=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Purine (B94841) Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of purine derivatives in solution. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, the exact placement of atoms and the connectivity within the molecule can be confirmed.

For 6-(Pyridin-4-yl)-7H-purine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the purine and pyridine (B92270) rings. The purine protons, H-2 and H-8, typically appear at downfield chemical shifts due to the electron-withdrawing nature of the heterocyclic system. Similarly, the protons of the pyridine ring will exhibit characteristic shifts, with those adjacent to the nitrogen atom being the most deshielded. chemicalbook.com The N-H proton of the purine's imidazole (B134444) ring would likely appear as a broad singlet, its chemical shift being sensitive to solvent and concentration. spectrabase.com

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The carbon atoms in the aromatic rings are expected in the range of 110-160 ppm. Carbons directly attached to nitrogen atoms will show characteristic downfield shifts. By comparing the spectral data to that of parent compounds like purine and pyridine, a complete assignment of all proton and carbon signals can be achieved, confirming the 6-(Pyridin-4-yl) substitution pattern. spectrabase.comnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 6-(Pyridin-4-yl)-7H-purine (Note: These are predicted values based on the analysis of purine and pyridine moieties. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Purine H-2 | 8.9 - 9.2 | 145 - 148 |

| Purine H-8 | 8.7 - 9.0 | 149 - 152 |

| Purine NH (N-7/N-9) | >10 (broad) | - |

| Pyridine H-2', H-6' | 8.6 - 8.8 (doublet) | 150 - 153 |

| Pyridine H-3', H-5' | 7.8 - 8.1 (doublet) | 121 - 124 |

| Purine C-4 | - | 152 - 155 |

| Purine C-5 | - | 125 - 128 |

| Purine C-6 | - | 157 - 160 |

| Pyridine C-4' | - | 140 - 143 |

Mass Spectrometry (MS) for Molecular Weight Determination and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and confirm the elemental composition of a compound. For 6-(Pyridin-4-yl)-7H-purine (C₁₀H₇N₅), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula.

In a typical electrospray ionization (ESI) mass spectrum, the compound is expected to be detected as a protonated molecular ion [M+H]⁺. The calculated monoisotopic mass of C₁₀H₇N₅ is 197.0701 Da, so the [M+H]⁺ ion would appear at m/z 198.0779. This technique is also instrumental in assessing the purity of a sample, as impurities would appear as additional peaks in the spectrum. Fragmentation patterns observed in tandem MS (MS/MS) experiments can further corroborate the structure by showing the loss of specific fragments, such as the pyridine ring or parts of the purine system.

Table 2: Key Mass Spectrometry Data for 6-(Pyridin-4-yl)-7H-purine

| Parameter | Value |

| Molecular Formula | C₁₀H₇N₅ |

| Molecular Weight | 197.20 g/mol |

| Monoisotopic Mass | 197.0701 Da |

| Expected [M+H]⁺ Ion | m/z 198.0779 |

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 6-(Pyridin-4-yl)-7H-purine would display characteristic absorption bands corresponding to its structural features.

Key expected vibrations include the N-H stretching of the imidazole ring, typically appearing as a broad band in the 3200-3500 cm⁻¹ region. Aromatic C-H stretching vibrations from both the purine and pyridine rings are expected just above 3000 cm⁻¹. The region between 1400 and 1650 cm⁻¹ is particularly informative, containing C=C and C=N stretching vibrations characteristic of the fused aromatic ring systems. acs.org Bending vibrations for aromatic C-H bonds appear in the fingerprint region (below 1000 cm⁻¹), which can provide information about the substitution pattern of the pyridine ring. chemicalbook.comresearchgate.net

Table 3: Predicted IR Absorption Frequencies for Key Functional Groups in 6-(Pyridin-4-yl)-7H-purine

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| N-H (Imidazole) | 3200 - 3500 (broad) | Stretch |

| Aromatic C-H | 3000 - 3100 | Stretch |

| Aromatic C=N and C=C | 1400 - 1650 | Stretch |

| Aromatic C-H (out-of-plane) | 700 - 900 | Bend |

X-ray Crystallography for Precise Solid-State Structural and Conformation Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. If suitable single crystals of 6-(Pyridin-4-yl)-7H-purine can be grown, this technique would provide exact bond lengths, bond angles, and torsional angles. ias.ac.in

Analysis of related purine derivatives by X-ray crystallography has revealed important structural details. For instance, the crystal structure of 6-[(1-methyl-4-nitroimidazol-5-yl)thio] purine shows that the purine ring system is nearly planar. acs.org A similar planarity would be expected for the purine core of 6-(Pyridin-4-yl)-7H-purine. A key conformational parameter would be the torsion angle between the purine and pyridine rings, which would define their relative orientation. Furthermore, crystallographic analysis would reveal the intermolecular interactions, such as hydrogen bonding involving the purine N-H group and nitrogen atoms, that dictate the crystal packing arrangement. acs.org

Application of UV-Visible and Fluorescence Spectroscopy in Purine Derivative Characterization

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The aromatic purine and pyridine rings in 6-(Pyridin-4-yl)-7H-purine act as chromophores. The spectrum is expected to show strong absorption bands in the UV region, likely below 300 nm, corresponding to π→π* transitions within the conjugated heterocyclic system. The exact position of the absorption maximum (λmax) and the molar absorptivity (ε) are characteristic properties that can be used for quantitative analysis. nih.gov

Fluorescence spectroscopy provides information about the emission of light from a molecule after it has absorbed light. While not all aromatic molecules are highly fluorescent, many purine derivatives exhibit fluorescence. If 6-(Pyridin-4-yl)-7H-purine is fluorescent, a spectrum could be recorded showing the emission wavelength as a function of the excitation wavelength. Such data can be sensitive to the molecular environment, including solvent polarity, and can be used in various biochemical assays.

Structure Activity Relationship Sar Studies of 6 Pyridin 4 Yl 7h Purine Analogues

Identification of Core Pharmacophoric Features within Purine-Based Compounds

Pharmacophore modeling for purine-based compounds, particularly kinase inhibitors, has identified several key features essential for biological activity. These models are crucial for designing novel and potent inhibitors.

A typical pharmacophore for a purine-based kinase inhibitor includes:

A heterocyclic core: The purine (B94841) ring system itself acts as a scaffold, positioning the other functional groups correctly within the target's binding site. mdpi.com

Hydrogen bond donors and acceptors: The nitrogen atoms of the purine ring (typically at N-1 and N-3) and the exocyclic amino group (if present at C-6) often form critical hydrogen bonds with the hinge region of the kinase ATP-binding site.

Aromatic/hydrophobic regions: Substituents at the C-2, C-6, and N-9 positions often occupy hydrophobic pockets within the binding site, contributing to the affinity and selectivity of the compound.

Computational studies on 2,6,9-trisubstituted purines have led to the development of 3D pharmacophore models. These models describe a planar, hetero-trisubstituted scaffold with specific recognition elements positioned to interact with three subpockets of the target protein's surface. This approach has been successfully used to identify novel purine-based inhibitors for targets like Signal Transducer and Activator of Transcription 3 (STAT3).

Influence of the C-6 Substituent on Biological Activity in Purine Scaffolds

The substituent at the C-6 position of the purine ring plays a pivotal role in determining the biological activity and selectivity of the compound. researchgate.netnih.gov Early purine analogues like 6-mercaptopurine demonstrated that modifications at this position could lead to potent antineoplastic agents. Modern drug design frequently employs Suzuki-Miyaura cross-coupling reactions to introduce a variety of aryl or heteroaryl groups at the C-6 position, leading to compounds with significant cytostatic activity.

For instance, studies on 6-(substituted phenyl)purine ribonucleosides have shown that the nature of the substituent on the phenyl ring significantly impacts cytotoxicity.

Table 1: Cytostatic Activity of 6-(4-X-substituted phenyl)purine Ribonucleosides

| Compound | X | IC₅₀ (µM) vs. CCRF-CEM |

|---|---|---|

| 12a | H | 0.25 |

| 12b | F | 1.3 |

| 12c | Cl | 1.8 |

| 12d | OCH₃ | 20 |

This table is interactive and can be sorted by clicking on the column headers.

The pyridin-4-yl group at the C-6 position is of particular interest due to its ability to act as a hydrogen bond acceptor through its nitrogen atom. This feature allows for specific interactions with amino acid residues in the target's binding pocket, which may not be possible with a simple phenyl ring. cambridgemedchemconsulting.com

The position of the nitrogen atom within the pyridyl ring (isomerism) can have a profound effect on the molecule's activity. The different electronic distributions and steric profiles of 2-pyridyl, 3-pyridyl, and 4-pyridyl isomers alter their ability to form optimal interactions within a binding site.

While direct comparative studies on 6-(pyridin-2-yl), 6-(pyridin-3-yl), and 6-(pyridin-4-yl) purines are not extensively documented in the reviewed literature, principles from related scaffolds can be applied. For example, in a series of N-pyridyl-benzothiazine-carboxamides, the position of the nitrogen influenced the mutual arrangement of the heterocyclic fragments, which in turn correlated with analgesic and anti-inflammatory activity.

The 4-pyridyl isomer often allows the nitrogen atom to be positioned in a solvent-exposed region where it can form a hydrogen bond without causing steric hindrance. In contrast, the nitrogen in the 2-pyridyl isomer is closer to the purine core, which could lead to steric clashes or unfavorable electronic interactions, potentially reducing activity unless the binding pocket can specifically accommodate this geometry. The 3-pyridyl isomer presents an intermediate case, with the nitrogen's position offering a different vector for potential hydrogen bonding.

Impact of Substitutions at Other Purine Ring Positions (e.g., N-7, N-9, C-2, C-8) on SAR

Modifications at other positions of the purine ring are critical for fine-tuning the pharmacological profile of 6-(pyridin-4-yl)-7H-purine analogues.

N-9 Position: Alkylation or arylation at the N-9 position is a common strategy to explore a hydrophobic pocket in many kinase ATP-binding sites. The size and nature of the substituent can significantly impact potency and selectivity. For example, the introduction of a phenyl group at N-9 has been explored to develop novel enterovirus inhibitors. acs.org

N-7 Position: The N-7 tautomer is generally less stable than the N-9 tautomer. rsc.org Alkylation at N-7 versus N-9 can lead to different biological activities due to the altered geometry and hydrogen bonding capacity of the purine core.

C-2 Position: The C-2 position is often a site for introducing smaller substituents that can modulate activity. An amino group at C-2, for instance, can provide an additional hydrogen bond donor, potentially increasing affinity. However, in some series, 2-amino-6-phenylpurine derivatives were found to be inactive, indicating that the contribution of this group is highly dependent on the specific target and the rest of the molecule.

C-8 Position: The C-8 position can be substituted to probe for additional binding interactions. In a series of purine-scaffold compounds targeting the Hsp90 paralog Grp94, an 8-aryl group was found to insert into a specific allosteric pocket, conferring selectivity over other Hsp90 isoforms. nih.gov

Table 2: Effect of C-2 and N-9 Substitutions on Purine Analogues

| Scaffold | C-2 Substituent | C-6 Substituent | N-9 Substituent | General Activity |

|---|---|---|---|---|

| Purine | H | Phenyl | Ribose | Active |

| Purine | NH₂ | Phenyl | H | Inactive |

| Purine | NH₂ | Phenyl | Ribose | Inactive |

This table is interactive and can be sorted by clicking on the column headers.

Computational and Predictive Models in SAR Elucidation (e.g., QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling and other computational techniques are invaluable tools for understanding the SAR of purine analogues. nih.gov These methods build mathematical models that correlate the chemical structures of compounds with their biological activities.

For a series of pyridine (B92270)/pyrimidine (B1678525) analogues, 3D-QSAR modeling combined with molecular docking has been used to elucidate the structural requirements for potent Mer kinase inhibition. nih.gov Such models generate contour maps that indicate where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favored or disfavored for optimal activity.

These computational approaches provide several benefits:

Rationalization of SAR: They help to explain the observed activities of a series of compounds based on their 3D properties. researchgate.net

Predictive Power: Validated QSAR models can predict the activity of novel, unsynthesized compounds, thus guiding synthetic efforts toward more potent molecules. nih.gov

Binding Mode Analysis: Molecular docking simulations provide insights into the specific interactions between the ligand and the target protein, identifying key hydrogen bonds and hydrophobic contacts that are essential for binding. ashdin.comresearchgate.net

These in silico studies have confirmed that for many purine- and pyridine-based inhibitors, interactions with key amino acid residues through hydrogen bonding and the occupation of hydrophobic pockets are critical determinants of their biological activity. nih.gov

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is crucial for understanding how a ligand, such as 6-(Pyridin-4-yl)-7H-purine, might interact with a biological target, typically a protein or enzyme. The process involves placing the ligand into the binding site of the protein and calculating the binding energy for different conformations. nih.gov This allows for the identification of the most likely binding mode and an estimation of the binding affinity. nih.govnih.gov For purine-based compounds, which are known to interact with a wide range of biological targets including kinases, molecular docking is a primary step in assessing their therapeutic potential. researchgate.nettpcj.org

The stability of a ligand-protein complex is determined by a variety of non-covalent intermolecular interactions. mdpi.com Molecular docking simulations provide a detailed view of these interactions between 6-(Pyridin-4-yl)-7H-purine and the amino acid residues within the target's binding pocket.

Hydrogen Bonding: The purine (B94841) and pyridine (B92270) rings of the compound contain multiple nitrogen atoms that can act as hydrogen bond acceptors, while the N7-H of the purine can act as a hydrogen bond donor. These interactions with specific amino acid residues like lysine or aspartic acid are often critical for anchoring the ligand in the binding site. nih.gov

π-Stacking and π-Alkyl Interactions: The planar aromatic systems of 6-(Pyridin-4-yl)-7H-purine are well-suited for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. nih.govacs.org Additionally, π-alkyl interactions can occur between the aromatic rings and the alkyl side chains of residues such as lysine. mdpi.com

CH-π Interactions: These are weaker interactions where a C-H bond acts as a weak acid and interacts with the electron-rich π system of an aromatic ring.

The precise nature and geometry of these interactions determine the binding mode of the compound.

Table 1: Representative Intermolecular Interactions for Purine-Based Ligands in Kinase Binding Sites

| Interaction Type | Ligand Moiety | Typical Interacting Residue | Significance |

|---|---|---|---|

| Hydrogen Bond | Purine N1, N3, N7-H; Pyridine N | Asp, Glu, Lys, Gln | Anchors the ligand in the active site. |

| Hydrophobic Contact | Purine and Pyridine Rings | Val, Leu, Ile, Met | Contributes to binding affinity and stability. |

| π-π Stacking | Purine and Pyridine Rings | Phe, Tyr, Trp | Stabilizes the complex through aromatic interactions. |

| π-Alkyl | Purine and Pyridine Rings | Lys, Arg, Val | Contributes to hydrophobic binding. |

A key outcome of molecular docking is the prediction of binding affinity, often expressed as a docking score or an estimated free energy of binding (e.g., in kcal/mol). nih.gov Lower energy scores typically indicate more favorable binding. tpcj.org By docking 6-(Pyridin-4-yl)-7H-purine against a panel of different proteins, its target selectivity can be predicted. nih.gov For instance, comparing the docking scores for different members of the kinase family can suggest whether the compound is likely to be a specific or a broad-spectrum inhibitor. nih.gov This in silico selectivity profiling is invaluable for anticipating potential off-target effects and guiding the design of more selective analogs. nih.gov

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior of Purine-Target Complexes

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. mdpi.com MD simulations track the movements of atoms in the complex over time, providing insights into its conformational stability and flexibility. nih.govnih.gov Starting from a docked pose, an MD simulation can reveal whether the predicted binding mode is stable over a period of nanoseconds or longer. tbzmed.ac.ir Key metrics such as the Root Mean Square Deviation (RMSD) of the protein and ligand are analyzed; a stable RMSD value over time suggests that the complex has reached equilibrium and the binding is stable. mdpi.commdpi.com These simulations can also highlight dynamic changes in intermolecular interactions, such as the formation and breaking of hydrogen bonds, which are not captured by static docking. mdpi.com

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of 6-(Pyridin-4-yl)-7H-purine. nih.govnih.gov These calculations provide a deeper understanding of the molecule's structure, stability, and reactivity. researchgate.net

Key properties calculated using DFT include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for determining the molecule's electronic reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. This is crucial for understanding where the molecule is likely to engage in electrostatic interactions or hydrogen bonding. nih.gov

Tautomeric Stability: DFT can be used to calculate the relative energies of different tautomers of 6-(Pyridin-4-yl)-7H-purine, predicting which form is most stable and therefore most likely to be biologically active. nih.gov

Spectroscopic Properties: Time-Dependent DFT (TD-DFT) can be used to predict spectroscopic properties like UV-Vis absorption spectra, which can be correlated with experimental data to confirm the molecule's structure.

Table 2: Representative Quantum Chemical Descriptors for Purine Derivatives

| Descriptor | Method | Information Provided |

|---|---|---|

| HOMO-LUMO Gap | DFT | Chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | DFT | Regions for electrophilic and nucleophilic attack; H-bonding sites. |

| Mulliken Charges | DFT | Distribution of charge on individual atoms. |

| Relative Tautomer Energies | DFT | Prediction of the most stable tautomeric form. nih.gov |

Virtual Screening and In Silico Design Strategies for Novel Purine-Based Compounds

The structure of 6-(Pyridin-4-yl)-7H-purine can serve as a scaffold or starting point for the discovery of new, potentially more potent or selective compounds. researchgate.net Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. nih.govbjmu.edu.cnnih.gov

Ligand-Based Virtual Screening: If known active compounds for a target exist, a model based on their shared features (a pharmacophore) can be created. This model is then used to screen databases for other molecules that match the pharmacophore. nih.gov

Structure-Based Virtual Screening: This involves docking a large number of compounds from a database into the binding site of a target protein and ranking them based on their docking scores. mdpi.commdpi.com This approach can identify novel chemotypes that are structurally different from known inhibitors. nih.gov

Furthermore, in silico design strategies can be employed to rationally modify the 6-(Pyridin-4-yl)-7H-purine scaffold to improve its properties. nih.govnih.govmdpi.commdpi.com For example, computational analysis might suggest adding a specific functional group to form an additional hydrogen bond or to improve pharmacokinetic properties, leading to the design of a new generation of purine-based compounds.

Biological Activity and Molecular Mechanisms of Action

Inhibition of Protein Kinases by Purine (B94841) Analogues

Purine analogues have been extensively explored as inhibitors of protein kinases, enzymes that play critical roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The purine core can be chemically modified at various positions (e.g., N2, C6, N9) to achieve potent and selective inhibition against specific kinase targets. These modifications influence the compound's binding affinity and interaction with key amino acid residues within the kinase domain, leading to the modulation of downstream signaling cascades.

Casein Kinase 2 (CK2α) Inhibition and Binding Site Analysis

Casein Kinase 2 (CK2) is a serine/threonine kinase that is overexpressed in many cancers, making it an attractive target for therapeutic intervention. The ATP-binding site of CK2 is notably smaller than that of many other kinases due to the presence of bulky residues like Val66 and Ile174, which provides an opportunity for the design of selective inhibitors. Purine-like scaffolds, such as pyrazolo[1,5-a]pyrimidines, have been developed as potent CK2 inhibitors. Optimization of these scaffolds has led to compounds with high in vitro potency and selectivity for CK2. X-ray crystallography has revealed a canonical type-I binding mode for these inhibitors, where they occupy the ATP-binding pocket. A polar carboxylic acid moiety, a common feature in many CK2 inhibitors, is often required for high potency.

Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) Dual Tyrosine Kinase Inhibition

The dual targeting of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) is an established strategy in cancer therapy. mdpi.comnih.gov Purine-containing hydrazones have been designed and synthesized as dual inhibitors targeting both EGFR and HER2 kinases. mdpi.comnih.govbirmingham.ac.uk The purine core of these compounds is designed to compete with ATP at its binding site within the tyrosine kinase domain. nih.gov The nitrogen atoms of the purine are predicted to form hydrogen bonds with amino acids in the hinge region, contributing to a strong binding affinity. nih.gov

In a series of purine-hydrazone derivatives, several compounds demonstrated significant inhibitory activity. mdpi.comnih.gov For instance, compound 22b showed the greatest potency against HER2 with an IC50 of 0.03 µM, which is equipotent to the approved drug lapatinib. mdpi.com Against EGFR, compounds 19a , 16b , and 22b exhibited superior inhibitory potential compared to lapatinib. mdpi.com These findings highlight the potential of the purine scaffold in developing effective dual EGFR/HER2 inhibitors. mdpi.comnih.govbirmingham.ac.uk

| Compound | EGFR IC50 (µM) | HER2 IC50 (µM) | Reference |

|---|---|---|---|

| 19a | 0.08 | - | mdpi.com |

| 16b | 0.06 | - | mdpi.com |

| 22b | 0.07 | 0.03 | mdpi.com |

| Lapatinib (Reference) | 0.13 | 0.03 | mdpi.com |

| Erlotinib (Reference) | - | 0.05 | mdpi.com |

Inhibition of Protein Kinase B (PKB/Akt)

Protein Kinase B (PKB), also known as Akt, is a crucial serine/threonine kinase in cellular signaling pathways that promote cell proliferation and survival. Its frequent deregulation in cancer makes it a significant therapeutic target. Purine analogues, specifically derivatives of 7H-pyrrolo[2,3-d]pyrimidine (a 7-deazapurine scaffold), have been developed as potent and selective ATP-competitive inhibitors of PKB. Optimization of these compounds, particularly through modifications of a piperidine (B6355638) substituent, has yielded nanomolar inhibitors with significant selectivity for PKB over other closely related kinases like PKA. Crystal structures of these inhibitors bound to PKBβ reveal that the 4-amino group of the piperidine forms key interactions with Glu236 and the backbone carbonyl of Glu279, while a lipophilic ring occupies the P-loop pocket.

Bcr-Abl1 Kinase Inhibition

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the underlying cause of chronic myeloid leukemia (CML). The purine core has been utilized as a privileged scaffold for designing new Bcr-Abl inhibitors that can overcome resistance to existing therapies. Researchers have synthesized novel 2,6,9-trisubstituted purines designed to target the ATP binding site of the Bcr-Abl kinase. Similarly, 9-(arenethenyl)purines have been identified as potent dual Src/Abl kinase inhibitors that, unlike many traditional inhibitors, bind to the inactive "DFG-out" conformation of the kinase. This mode of binding is shared by the highly selective drug imatinib (B729) and contributes to the inhibitor's specificity.

Flavin-Dependent Thymidylate Synthase (FDTS) Inhibition in Mycobacterium tuberculosis

Flavin-Dependent Thymidylate Synthase (FDTS), encoded by the thyX gene, is an essential enzyme for DNA synthesis in certain pathogens, including Mycobacterium tuberculosis. Because this enzyme is absent in humans, it represents an attractive target for developing new antibacterial agents. Pyridopurine analogues have been identified as inhibitors of FDTS. Through screening of compound libraries, specific pyridopurine analogues were found to exhibit inhibitory effects on M. tuberculosis ThyX, demonstrating the potential of the purine scaffold in targeting this unique bacterial enzyme.

Modulating ATP-Binding Sites and Competitive Inhibition Mechanisms

The primary mechanism by which purine analogues like 6-(Pyridin-4-yl)-7H-purine inhibit protein kinases is through competitive inhibition at the ATP-binding site. The purine ring system serves as a bioisostere for the adenine (B156593) base of ATP, allowing it to occupy the pocket where ATP would normally bind. The specificity and potency of these inhibitors are determined by the various substituents attached to the purine core. These side chains form additional interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—with specific amino acid residues in and around the ATP pocket. For example, in the case of PKB inhibitors, interactions with residues like Glu236 and Met282 are crucial for potency and selectivity. Similarly, for Bcr-Abl inhibitors, binding to the inactive "DFG-out" conformation can confer a high degree of kinase selectivity. By occupying this active site, the inhibitors prevent the phosphorylation of substrate proteins, thereby blocking the downstream signaling pathways that are dependent on the kinase's activity.

Antitubercular Activity and Specific Target Engagement

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of novel therapeutic agents that act on new molecular targets. virginia.edu The bacterial cell wall, a complex and essential structure, is a particularly attractive source of such targets. frontiersin.org

Decaprenylphosphoryl-β-D-ribose oxidase (DprE1) is a critical flavoenzyme involved in the biosynthesis of the mycobacterial cell wall. nih.gov It is a component of the decaprenyl-phospho-ribose 2′-epimerase complex, which catalyzes the conversion of decaprenylphosphoryl-d-ribose (DPR) to decaprenylphosphoryl-d-arabinose (DPA). nih.govuniprot.org DPA is the essential donor of arabinose for the synthesis of arabinogalactan (B145846) and lipoarabinomannan, two key polysaccharides of the mycobacterial cell wall. virginia.edunih.gov Inhibition of DprE1 disrupts this vital pathway, leading to bacterial cell death. nih.gov Its essential role and absence in humans make DprE1 a highly vulnerable and validated target for antitubercular drugs. nih.govuniprot.org

DprE1 inhibitors are a novel class of anti-TB agents identified through high-throughput screening. newtbdrugs.org These inhibitors can be classified as either covalent, which irreversibly bind to a cysteine residue (Cys387) in the active site, or non-covalent competitive inhibitors. nih.govbirmingham.ac.uk While various chemical scaffolds have been explored as DprE1 inhibitors, purine derivatives have emerged as a promising class. researcher.lifesci-hub.st An integrated in-silico study aimed at identifying new DprE1 inhibitors screened a chemical database for compounds with a suitable pharmacophore. nih.gov This screening identified a purine-containing molecule, (N-(3-((2-(((1r,4r)-4-(dimethylamino)cyclohexyl)amino)-9-isopropyl-9H-purine-6-yl)amino)phenyl)acrylamide), as a top hit with strong binding affinity to the DprE1 enzyme, suggesting it could serve as a lead for the development of novel DprE1-inhibiting anti-TB drugs. nih.gov

Anticancer Activity and Cellular Pharmacodynamics

Purine and pyridine (B92270) derivatives are well-established pharmacophores in the development of anticancer agents. nih.govmdpi.com Clinically used purine-based drugs include mercaptopurine and fludarabine (B1672870). nih.gov Similarly, several pyridine-based small molecules, such as Sorafenib and Regorafenib, have been approved as anticancer drugs. mdpi.com The combination of these two scaffolds in a single molecule, as in 6-(Pyridin-4-yl)-7H-purine, suggests a potential for multifaceted anticancer activity.

A common mechanism of action for cytotoxic agents is the disruption of the cell cycle, preventing cancer cells from progressing through the phases of division. Several studies have demonstrated that compounds containing either purine or pyridine moieties can induce cell cycle arrest, particularly at the G2/M checkpoint. nih.govmdpi.com

For instance, a study on novel pyridine and pyridone-based anticancer agents found that they inhibited the proliferation of human breast (MCF-7) and liver (HepG2) cancer cells by inducing G2/M phase arrest. nih.gov This arrest was linked to a p53-p21-mediated pathway. nih.gov Similarly, certain N-(purin-6-yl) derivatives were shown to have a dose-dependent cytostatic effect on COLO201 colorectal adenocarcinoma and MDA-MB-231 breast adenocarcinoma cell lines. nih.gov In the COLO201 cell line, this effect manifested as cell cycle arrest in the G2/M phase. nih.gov In MDA-MB-231 cells, an increase in the proportion of cells in the G2/M phase was observed at higher concentrations. nih.gov The delay in the G2/M phase is often associated with the cellular response to DNA damage, allowing time for repair before mitosis. nih.gov

Inducing apoptosis, or programmed cell death, is a key therapeutic goal in cancer treatment. Research indicates that pyridine and purine derivatives can trigger this process in cancer cells. The same novel pyridine and pyridone compounds that caused G2/M arrest also induced apoptosis, an effect mediated by the upregulation of Jun N-terminal kinase (JNK). nih.gov Another study showed that novel pyridine-thiazole hybrid molecules could induce apoptosis in MCF-7 breast cancer cells, as demonstrated by an increase in Annexin V-FITC staining. mdpi.com This induction of apoptosis is a crucial component of their cytotoxic effect, leading to the elimination of malignant cells. mdpi.com

Derivatives containing purine and pyridine rings have demonstrated significant antiproliferative and cytotoxic activity across a wide range of cancer cell lines. The effectiveness of these compounds highlights their potential as broad-spectrum anticancer agents.

A series of N-[omega-(purin-6-yl)aminoalkanoyl] derivatives exhibited high cytotoxicity against several human and murine cancer cell lines, with the presence of both the purine and a difluorobenzoxazine fragment being crucial for activity. nih.gov Similarly, a series of newly synthesized pyridine-ureas showed excellent to moderate anti-proliferative activity against the MCF-7 breast cancer cell line, with the most potent compound being significantly more active than the standard chemotherapeutic drug doxorubicin. mdpi.com In a large-scale screening by the National Cancer Institute, a pyridine-thiazole derivative inhibited the growth of all 60 tested human cancer cell lines by more than 50% at a single high dose. mdpi.com

The table below summarizes the cytotoxic activities of various purine and pyridine derivatives in different cancer cell lines, as measured by IC50 (the concentration required to inhibit 50% of cell growth) or GI50 (the concentration required to inhibit 50% of cell growth) values.

| Compound Class | Cell Line | Cancer Type | Activity (IC50/GI50 in µM) | Reference |

|---|---|---|---|---|

| N-(Purin-6-yl) Derivative (1d) | 4T1 | Murine Mammary Carcinoma | 3.8 | nih.gov |

| N-(Purin-6-yl) Derivative (1d) | COLO201 | Human Colorectal Adenocarcinoma | 4.2 | nih.gov |

| N-(Purin-6-yl) Derivative (1d) | SNU-1 | Human Gastric Carcinoma | 4.4 | nih.gov |

| N-(Purin-6-yl) Derivative (1d) | HepG2 | Human Hepatocellular Carcinoma | 5.8 | nih.gov |

| Pyridine-Urea (8e) | MCF-7 | Breast Cancer | 0.11 (72h) | mdpi.com |

| Pyridine-Urea (8n) | MCF-7 | Breast Cancer | 0.80 (72h) | mdpi.com |

| Pyridine-Thiazole (4) | Various (NCI-60) | Leukemia, Melanoma, Lung, Colon, etc. | Average GI50 = 31.7 | mdpi.com |

| Platinum(IV) Prodrug (2) | Du145 | Prostate Cancer | 0.004 | mdpi.com |

The anticancer effects of 6-(Pyridin-4-yl)-7H-purine's constituent scaffolds are also linked to their ability to modulate critical intracellular signaling pathways that control cell growth, proliferation, and survival.

Hedgehog Pathway: The Hedgehog (HH) signaling pathway is essential during embryonic development and its aberrant activation in adults is linked to the formation and progression of numerous cancers. nih.govnih.gov The pyridine moiety is present in known anticancer agents that target this pathway. For example, Vismodegib, an approved drug for basal cell carcinoma, is a pyridine-based derivative that functions as a Hedgehog pathway inhibitor. mdpi.com This establishes the pyridine scaffold as a viable pharmacophore for modulating this specific oncogenic pathway.

PI3K/AKT/mTOR Pathway: The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a central regulator of cell metabolism, growth, and survival. researchgate.netmdpi.com Its deregulation is a common event in a wide variety of human cancers, making it a prime target for therapeutic intervention. researchgate.netnih.gov Purine and pyrimidine (B1678525) derivatives have been identified as inhibitors of the PI3K/AKT signaling pathway. researchgate.net Furthermore, research in hepatocellular carcinoma has shown that tumors often exhibit a deregulated purine metabolic signature. nih.gov Targeting purine biosynthesis in these tumors effectively blocked cell proliferation. nih.gov The efficacy of this approach was significantly enhanced when combined with a PI3K inhibitor, demonstrating a functional link between purine metabolism and the PI3K pathway in sustaining cancer cell proliferation. nih.gov This suggests that a purine-containing compound could exert anticancer effects by directly or indirectly modulating PI3K/AKT/mTOR signaling. mdpi.com

Antimicrobial and Antifungal Properties of Purine Derivatives

Purine derivatives, particularly those modified at the 6-position, represent a class of compounds with a wide array of biological activities, including significant antimicrobial and antifungal properties. researchgate.netscielo.org.mx The structural versatility of the purine scaffold allows for systematic modifications that can lead to potent inhibitors of microbial growth. nih.gov Research into 6-substituted purines has demonstrated their potential as broad-spectrum antimicrobial agents. nih.gov

A study involving the synthesis of various 6-substituted aminopurines revealed compounds with notable activity against both bacteria and fungi. nih.gov For instance, certain derivatives exhibited strong inhibition of fungal strains like Candida albicans, with minimum inhibitory concentrations (MIC) comparable to the standard antifungal drug Fluconazole. researchgate.net Specifically, 9-cyclopentyl-6-[(4-fluorobenzyl)amino]-9H-purine showed excellent activity against C. albicans with a MIC value of 3.12 µg/mL. nih.gov Similarly, another derivative, 6-[(N-phenylaminoethyl)amino]-9H-purine, also displayed the same high level of antifungal efficacy. nih.gov Furthermore, some compounds demonstrated significant antibacterial activity against drug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The antifungal screening of another series of 6-substituted purines, synthesized from 2-amino-6-chloropurine, showed that several of the novel derivatives were active against fungal strains including Aspergillus niger and Candida tropicalis. scielo.org.mx These findings underscore the potential of modifying the 6-position of the purine ring to develop new heterocyclic compounds with enhanced biological activities. scielo.org.mx The mechanism often involves the inhibition of essential enzymes in pathogens, such as S-adenosyl homocysteine/methylthioadenosine (SAH/MTA) nucleosidase, leading to broad-spectrum antimicrobial effects. nih.gov

| Compound | Target Organism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 9-cyclopentyl-6-[(4-fluorobenzyl)amino]-9H-purine | Candida albicans | 3.12 | nih.gov |

| 6-[(N-phenylaminoethyl)amino]-9H-purine | Candida albicans | 3.12 | nih.gov |

| 9-(p-fluorobenzyl)-6-[(4-chlorobenzyl)amino]-9H-purine | MRSA (Standard) | 6.25 | nih.gov |

| N‐(4‐chlorophenyl)‐2‐(6‐morpholino‐9H‐purin‐9‐yl)acetamide | Aspergillus niger | 4 | researchgate.net |

| N‐(4‐methoxyphenyl)‐2‐(6‐morpholino‐9H‐purin‐9‐yl)acetamide | Candida albicans | 2 | researchgate.net |

Antiviral Activities and Host-Pathogen Interaction Modulation

Purine analogues are a well-established class of antiviral agents that function by interfering with the replication of viral genetic material. Their structural similarity to natural purines allows them to be incorporated into viral DNA or RNA, or to inhibit enzymes crucial for nucleic acid synthesis, thereby halting viral proliferation.

Research has demonstrated the efficacy of purine derivatives against a range of viruses. For example, certain compounds have shown potent activity against enveloped viruses like Herpes Simplex Virus-1 (HSV-1) and Human Coronavirus 229E (HCoV-229E). mdpi.com The mechanism of action for some antiviral compounds involves direct interaction with the viral particles, particularly targeting the viral envelope, which can disrupt the lipid membrane or block surface proteins, thus preventing the virus from entering host cells. mdpi.com This mode of action is effective in the early stages of infection. nih.gov Studies on Ficus rubiginosa extracts, which contain various bioactive compounds, showed complete viral inhibition against HSV-1 and HCoV-229E at low concentrations, suggesting that the compounds act directly on the viral envelope. mdpi.comnih.gov

Modulation of host-pathogen interactions is a key strategy for antiviral therapy. Some antiviral agents interfere with viral entry into host cells at a post-attachment stage. malariaworld.org By blocking essential host pathways that the virus hijacks for its own replication, such as the autophagy pathway, these compounds can effectively inhibit viral replication. malariaworld.org This approach highlights the importance of understanding the complex interactions between a virus and its host to develop effective therapeutic strategies.

| Compound/Extract Fraction | Target Virus | Activity (Complete Inhibition at µg/mL) | Reference |

|---|---|---|---|

| F. rubiginosa (n-hexane fraction) | HSV-1 | 0.31 | mdpi.comnih.gov |

| F. rubiginosa (methanolic extract) | HSV-1 | 0.62 | nih.gov |

| F. rubiginosa (ethyl acetate (B1210297) fraction) | HSV-1 | 1.25 | mdpi.comnih.gov |

| F. rubiginosa (n-hexane fraction) | HCoV-229E | 1.25 | mdpi.comnih.gov |

| F. rubiginosa (ethyl acetate fraction) | HCoV-229E | 5 | mdpi.comnih.gov |

Broader Biological Activities of Purine Analogues (e.g., Anti-inflammatory, Antioxidant)

Beyond their antimicrobial effects, purine and pyrimidine analogues exhibit a spectrum of other important biological activities, including anti-inflammatory and antioxidant properties.

Anti-inflammatory Activity Inflammation is a biological response mediated by enzymes such as cyclooxygenases (COX-1 and COX-2). tandfonline.comrsc.org Non-steroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting these enzymes. rsc.org Certain purine and pyrimidine derivatives have been identified as potent anti-inflammatory agents, with some showing high selectivity for the COX-2 isoenzyme, which is primarily expressed during an inflammatory response. tandfonline.comnih.gov This selectivity is advantageous as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov

A series of purine analogues, specifically triazolo-triazine derivatives, demonstrated significant in vitro anti-inflammatory activity by inhibiting protein denaturation and COX enzymes. rsc.org Several of these compounds showed greater inhibition of COX-1 and COX-2 than the standard drug indomethacin. rsc.org Similarly, certain pyrimidine derivatives have been shown to dramatically reduce the expression of inducible nitric oxide synthase (iNOS) and COX-2 in macrophage cells, further confirming their anti-inflammatory potential. rsc.org

| Compound Class/Derivative | Target Enzyme | Activity (IC₅₀ in µM or µg/mL) | Reference |

|---|---|---|---|

| 1-(2-benzylthiopyrimidin-4-yl)-benzimidazol-2-thioacetic acid (2a) | COX-2 | 3.5 µM | tandfonline.com |

| 7-(furan) triazolo-triazine | COX-2 | 27.76 µg/mL | rsc.org |

| 7-(4-chlorophenyl) triazolo-triazine | COX-2 | 33.11 µg/mL | rsc.org |

| 7-(2-hydroxyphenyl) triazolo-triazine | COX-1 | 40.04 µg/mL | rsc.org |

| Indomethacin (Standard) | COX-2 | 42.66 µg/mL | rsc.org |

Antioxidant Activity Free radicals and reactive oxygen species are implicated in a variety of pathological conditions. nih.gov Antioxidants can mitigate the damage caused by these reactive species. The antioxidant potential of chemical compounds is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govmdpi.com This method measures the ability of a compound to donate an electron and neutralize the stable DPPH free radical. mdpi.com

Several studies have investigated the antioxidant properties of purine and pyrimidine derivatives. For example, an evaluation of novel spiro pyrrolo[3,4-d]pyrimidine derivatives found that some compounds exhibited strong antioxidant activity. nih.gov The activity is often expressed as an IC₅₀ value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals. nih.gov One particular derivative showed a strong scavenging percentage of 86.1% and an IC₅₀ value of 33.0 µg/mL, indicating significant antioxidant potential when compared to other tested compounds in its series. nih.gov

| Compound | DPPH Scavenging (%) | Activity (IC₅₀ in µg/mL) | Reference |

|---|---|---|---|

| Spiro pyrrolo[3,4-d]pyrimidine derivative (Compound 11) | 86.1% | 33.0 | nih.gov |

| Spiro pyrrolo[3,4-d]pyrimidine derivative (Compound 6) | 74.4% | 94.04 | nih.gov |

| Spiro pyrrolo[3,4-d]pyrimidine derivative (Compound 14) | 66.5% | 222.9 | nih.gov |

| Spiro pyrrolo[3,4-d]pyrimidine derivative (Compound 4) | 61.6% | 263.3 | nih.gov |

| Ascorbic Acid (Standard) | 97% | 4.08 | nih.gov |

Advanced Research Applications and Future Directions for 6 Pyridin 4 Yl 7h Purine

Development as a Molecular Probe for Biological Systems

The structural characteristics of 6-(Pyridin-4-yl)-7H-purine make it a promising candidate for development as a molecular probe. Modified fluorescent nucleosides that can respond to their microenvironment are of great interest for this purpose. nih.gov Research has demonstrated that purine (B94841) analogues can be engineered to exhibit bright, environment-sensitive fluorescence, making them suitable for tracking biological processes. nih.gov The emission maxima of such compounds can be tuned to the visible region, and they often display strong solvatochromicity (changing color in different solvents) and pH-dependent fluorescent properties. nih.gov

Similarly, pyridine-based fluorophores have been successfully developed as optical sensors. mdpi.com The incorporation of a nitrogen atom into aromatic structures can enhance their photophysical and optical properties, allowing for the control of their electronic characteristics. mdpi.com Given that both its constituent purine and pyridine (B92270) rings have been independently developed into fluorescent probes, the 6-(Pyridin-4-yl)-7H-purine scaffold is a strong candidate for further modification. nih.govmdpi.com Its purine component can serve as a recognition element for specific biological targets, such as enzymes or receptors, while the pyridine moiety offers a convenient site for chemical modification to attach fluorophores or other reporter groups. This dual functionality could enable the creation of highly specific probes for imaging and studying cellular functions.

Integration into Fluorescent Reporters and Biosensing Platforms

Building on its potential as a molecular probe, 6-(Pyridin-4-yl)-7H-purine could be integrated into more complex fluorescent reporters and biosensing platforms. The development of fluorescent probes from related heterocyclic systems, such as pyrazolo[1,5-a]pyridine (B1195680) for pH monitoring and 1,7-dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridines for metal ion detection, highlights the versatility of these scaffolds. researchgate.netresearchgate.net

The creation of π-conjugated copolymers incorporating a purine scaffold has been shown to yield materials with tunable optoelectronic properties and high photoluminescent quantum yields. rsc.org By chemically modifying the 6-(Pyridin-4-yl)-7H-purine molecule—for instance, by introducing push-pull substituents—it may be possible to create derivatives with intense fluorescence suitable for biosensing applications. acs.org Such reporters could be designed for "turn-on" or "turn-off" fluorescence responses upon binding to a specific analyte, enabling the sensitive detection of biomolecules. The rigid structure of the purine-pyridine core provides a stable framework that can minimize non-radiative decay, potentially leading to brighter and more stable fluorescent signals.

Strategies for Enhancing Biological Selectivity and Potency

To translate the 6-(Pyridin-4-yl)-7H-purine scaffold into a useful biological tool or therapeutic agent, strategies to optimize its selectivity and potency are critical. Research on related purine and pyrimidine (B1678525) derivatives has illuminated several effective approaches.

Structural and Regioselective Modification: The biological activity of purine analogues is highly dependent on the substitution pattern. For example, in a series of 2,6-disubstituted-9H-purines developed as CHK1 inhibitors, specific substitutions were found to be critical for potent inhibition. nih.gov Furthermore, developing regioselective methods to introduce substituents at specific positions, such as N7 versus N9 on the purine ring, is crucial as different isomers can have vastly different biological activities and therapeutic potential. acs.org

Isosteric Replacement: Replacing one chemical group with another that has similar physical or chemical properties (isosterism) can improve activity. In one study, replacing a benzoyl ring with a thienoyl ring in a series of purine biosynthesis inhibitors improved their potency while maintaining selectivity for specific cellular transporters. nih.gov

Linker Optimization: When the purine scaffold is conjugated to another molecular fragment, the length and nature of the connecting linker are often crucial. Studies on N-(purin-6-yl)aminopolymethylene carboxylic acid derivatives found that the presence of a linker of a specific length was essential for cytotoxic activity against tumor cell lines. nih.gov

Targeted Transporter Utilization: Selectivity can be enhanced by designing the molecule to be recognized by specific cellular uptake transporters that are overexpressed on target cells, such as cancer cells. This has been achieved with antifolates that are selectively transported by folate receptors (FR) and the proton-coupled folate transporter (PCFT) over the ubiquitously expressed reduced folate carrier (RFC), thereby increasing tumor selectivity. nih.gov

| Strategy | Approach | Desired Outcome | Reference |

| Structural Modification | Introduce various substituents at positions C2, C8, N7, or N9 of the purine ring, or on the pyridine ring. | Enhanced binding affinity for the target, improved selectivity over off-targets. | nih.govacs.org |

| Isosteric Replacement | Replace the pyridine ring with other heterocycles (e.g., pyrimidine, thiophene) to probe key interactions. | Improved potency and altered selectivity profile. | nih.gov |

| Linker Optimization | If used as a fragment in a larger molecule, systematically vary the length and composition of the linker chain. | Optimized spatial orientation for target binding and improved cytotoxic activity. | nih.gov |

| Transporter Targeting | Add moieties that are recognized by specific cell-surface transporters (e.g., folate receptors on tumor cells). | Increased drug accumulation in target cells, leading to enhanced selectivity and reduced systemic toxicity. | nih.gov |

Exploration of Novel Therapeutic Modalities

The hybrid structure of 6-(Pyridin-4-yl)-7H-purine suggests its potential application across multiple therapeutic areas, leveraging the known biological activities of both purines and pyridines.

Oncology: Purine analogues are well-established anticancer agents that often function by inhibiting nucleic acid synthesis or key enzymes in cellular metabolism. rsc.orgnih.gov Derivatives of 2,6-disubstituted-9H-purines have been designed as potent inhibitors of Checkpoint Kinase 1 (CHK1), a crucial regulator of the DNA damage response in cancer cells. nih.gov The 6-(Pyridin-4-yl)-7H-purine scaffold could be explored for similar kinase inhibitory activity, a common mechanism for modern targeted cancer therapies. nih.gov

Infectious Diseases: Both purine and pyridine derivatives have shown promise as antimicrobial agents. rsc.org The structural similarity of purines to the building blocks of DNA and RNA makes them effective antiviral agents. Likewise, pyridine scaffolds are found in a wide array of antibacterial and antiviral drugs. rsc.org

Inflammatory Diseases: Certain purine-based compounds have been investigated for their anti-inflammatory properties. Given that many inflammatory pathways are regulated by kinases, the potential of 6-(Pyridin-4-yl)-7H-purine as a kinase inhibitor could be relevant for treating inflammatory conditions.

| Therapeutic Area | Potential Molecular Target(s) | Rationale |

| Oncology | Protein Kinases (e.g., CHK1), DNA Polymerase, Purine Biosynthesis Enzymes | Purine analogues are known to disrupt DNA replication and cell cycle progression. The scaffold is suitable for targeting ATP-binding sites in kinases. nih.govnih.govnih.gov |

| Virology | Viral Polymerases, Reverse Transcriptase | The purine structure can act as an antagonist to natural nucleosides, inhibiting viral replication. rsc.org |

| Bacteriology | Bacterial Enzymes (e.g., DNA gyrase) | The pyridine moiety is a common feature in antibacterial agents. rsc.org |

| Inflammatory Disorders | Signal Transduction Kinases (e.g., p38 MAPK) | Inhibition of key signaling kinases can modulate inflammatory responses. nih.gov |

Synergistic Effects in Combination Therapies

A significant future direction for purine analogues is their use in combination therapies to achieve synergistic effects. Purine analogues like fludarabine (B1672870) and cladribine, which inhibit DNA repair, show significant synergy with cytotoxic agents that cause DNA damage, such as alkylating agents. nih.govresearchgate.net This approach can lead to markedly increased therapeutic activity.

The combination of purine analogues with other chemotherapies can also depend on the specific analogue used, rather than just the dosage or schedule. nih.gov For example, a novel 9H-purine derivative was found to have a strong potentiating effect on the anti-proliferative activity of gemcitabine (B846) in colon cancer cells, increasing its effectiveness sevenfold. nih.gov This effect was attributed to the purine derivative's ability to inhibit CHK1, thereby disrupting the cell cycle and making the cells more susceptible to the DNA-damaging effects of gemcitabine. nih.gov

Given these precedents, 6-(Pyridin-4-yl)-7H-purine could be investigated in combination with existing DNA-damaging agents or other targeted therapies. Its potential to inhibit key cellular processes, such as cell cycle checkpoints, could sensitize cancer cells to other treatments, potentially overcoming drug resistance and improving patient outcomes. nih.govnih.govnih.gov

Q & A

Q. How should researchers design degradation studies to identify major metabolites or decomposition products of 6-(Pyridin-4-yl)-7H-purine?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.